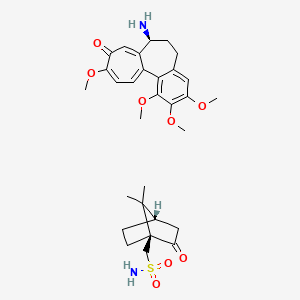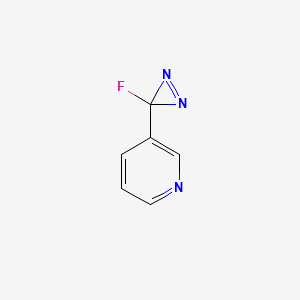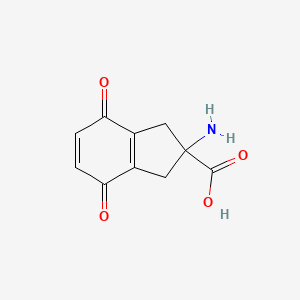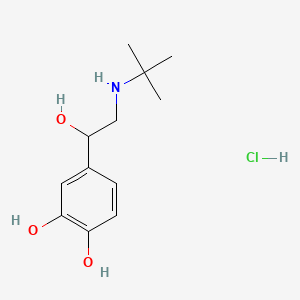
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-Butoxycarbonyl-4-anilinopiperidine-d5” is a labelled building block . It is an N-protected derivative of 4-anilinopiperidine and is structurally similar to known opioids . It is used in the synthesis of 4-anilinopiperidine .
Synthesis Analysis
This compound is synthesized using small molecules . It is a precursor in the synthesis of 4-anilinopiperidine . The synthesis process involves strict parameter control to ensure product quality .Molecular Structure Analysis
The molecular formula of this compound is C16H19D5N2O2 . The IUPAC name is tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate . The canonical SMILES representation is CC©©OC(=O)N1CCC(CC1)NC2=CC=CC=C2 .Chemical Reactions Analysis
The compound is used in various chemical reactions. It is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It is also used in metabolic research, allowing researchers to study metabolic pathways in vivo in a safe manner .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.40 . It has a boiling point of 400.6±38.0°C at 760 mmHg . The density is 1.1±0.1 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . The compound appears as a pale brown solid .Aplicaciones Científicas De Investigación
Versatile Synthesis of Quinoline Nucleus : N-(tert-butoxycarbonyl)anilines, a category that includes N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, are used in synthesizing N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines. This process involves a directed ortho lithiation reaction, offering a versatile method for creating quinoline ring nuclei (Reed, Rotchford, & Strickland, 1988).
Formation of Indoles and Oxindoles : Another application includes the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide to produce intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Polymerization of Amino Acid-Derived Acetylene Monomers : N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, a compound similar to N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, undergoes polymerization to form polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).
QM/MM Study of Reaction Mechanisms : Quantum mechanical/molecular mechanical simulations used N-tert-butoxycarbonylation of amines to understand reaction mechanisms in solvent environments, which is essential for drug molecule preparation (Vázquez-Montelongo, Vázquez-Cervantes, & Cisneros, 2018).
Synthesis of N-Hydroxylamines and Hydroxamic Acids : N,O-bis(tert-butoxycarbonyl)-hydroxylamine, related to N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, has been used to synthesize various hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).
Facile N-tert-butoxycarbonylation of Amines : This compound is used in the N-tert-butoxycarbonylation of amines, a process important in the synthesis of organic compounds and drug molecules (Suryakiran et al., 2006).
Thermal Decomposition in Polymer Chemistry : The tert-butoxycarbonyl group, a key component of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5, is used in polymer materials chemistry for the protection of functional groups and its thermal decomposition behavior has been studied (Jing, Suzuki, & Matsumoto, 2019).
Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration : The compound demonstrates an interesting chemical behavior where the tert-butyloxycarbonyl group migrates, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Xue & Silverman, 2010).
Propiedades
Número CAS |
1346602-82-1 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
281.411 |
Nombre IUPAC |
tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/i4D,5D,6D,7D,8D |
Clave InChI |
HTIWISWAPVQGMI-UPKDRLQUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 |
Sinónimos |
4-(Phenylamino)-1-piperidinecarboxylic Acid-d5 1,1-Dimethylethyl Ester; 4-Phenylaminopiperidine-1-carboxylic Acid-d5 tert-Butyl Ester; 1-(tert-Butyloxycarbonyl)-4-(phenylamino)piperidine-d5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)

![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)



![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
